![molecular formula C18H30O3 B14257951 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- CAS No. 403656-25-7](/img/structure/B14257951.png)
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- is a complex organic compound with the molecular formula C18H30O3. This compound is characterized by the presence of a diene system (two double bonds) and an oxirane ring (epoxide) attached to a long carbon chain. It is also known by other names such as 9,12-Octadecadienoic acid, 15,16-epoxy-, (Z,Z)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- typically involves the epoxidation of linoleic acid derivatives. The process begins with the extraction of linoleic acid from natural sources like vegetable oils. The linoleic acid is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of linoleic acid using environmentally friendly oxidants like hydrogen peroxide in the presence of a catalyst. This method is preferred due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to open the oxirane ring.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activity, including its potential to modulate enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A precursor to the compound, known for its role in human nutrition and metabolism.
9,12-Octadecadienoic acid, 15,16-epoxy-: Another epoxidized derivative with similar chemical properties.
Uniqueness
The unique feature of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- is the presence of both a diene system and an oxirane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
403656-25-7 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
14-[(2R,3S)-3-ethyloxiran-2-yl]tetradeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h4,6,10,12,16-17H,2-3,5,7-9,11,13-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
InChI Key |
HKSDVVJONLXYKL-DLBZAZTESA-N |
Isomeric SMILES |
CC[C@H]1[C@H](O1)CC=CCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


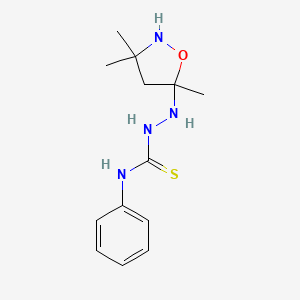
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
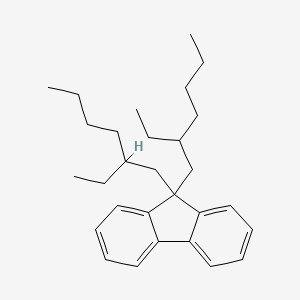
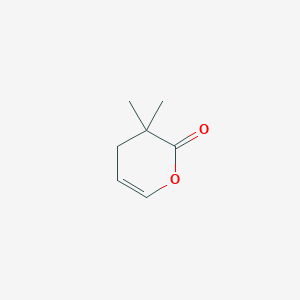
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

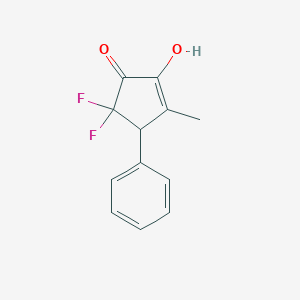
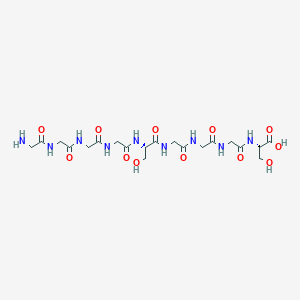
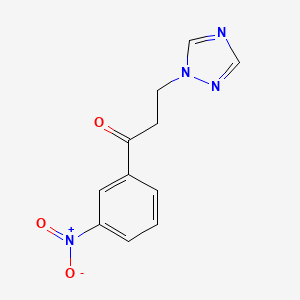
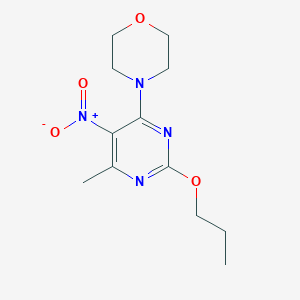
oxophosphanium](/img/structure/B14257939.png)
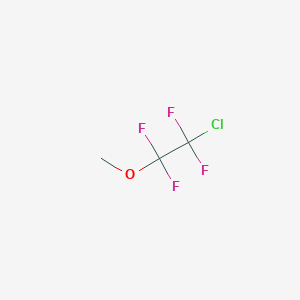
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
